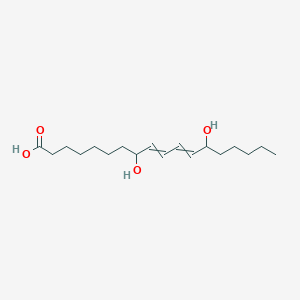
8,13-Dihydroxyoctadeca-9,11-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,13-Dihydroxyoctadeca-9,11-dienoic acid is a fatty acid derivative known for its unique structure and properties. It belongs to the class of octadecadienoic acids and is characterized by the presence of hydroxyl groups at the 8th and 13th positions, along with double bonds at the 9th and 11th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,13-dihydroxyoctadeca-9,11-dienoic acid typically involves the hydroxylation of octadecadienoic acid derivatives. One common method includes the use of specific enzymes or chemical catalysts to introduce hydroxyl groups at the desired positions. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective hydroxylation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of producing the desired hydroxylated fatty acids. These processes are optimized for yield and purity, often involving downstream purification steps such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 8,13-Dihydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 8,13-dioxooctadeca-9,11-dienoic acid.
Reduction: Formation of 8,13-dihydroxyoctadecanoic acid.
Substitution: Formation of various ester or ether derivatives.
Wissenschaftliche Forschungsanwendungen
8,13-Dihydroxyoctadeca-9,11-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Wirkmechanismus
The mechanism of action of 8,13-dihydroxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The hydroxyl groups and double bonds play a crucial role in its biological activity, influencing its binding affinity and specificity towards target proteins .
Vergleich Mit ähnlichen Verbindungen
9,12-Octadecadienoic acid:
13-Hydroxyoctadeca-9,11-dienoic acid: Similar structure but with a single hydroxyl group at the 13th position.
9,10,13-Trihydroxyoctadec-11-enoic acid: Contains three hydroxyl groups and a single double bond
Uniqueness: 8,13-Dihydroxyoctadeca-9,11-dienoic acid is unique due to its specific hydroxylation pattern and the presence of conjugated double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
156927-00-3 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
8,13-dihydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-6-11-16(19)13-9-10-14-17(20)12-7-4-5-8-15-18(21)22/h9-10,13-14,16-17,19-20H,2-8,11-12,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
HIEIDLBUOKMENO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
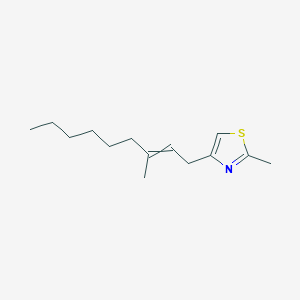
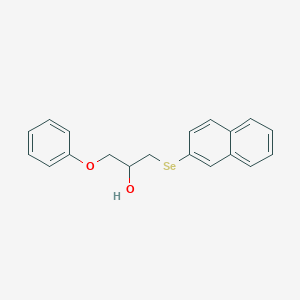
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

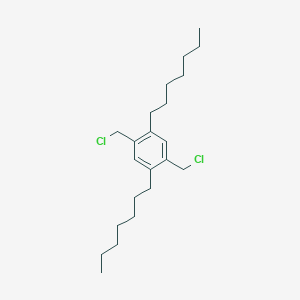
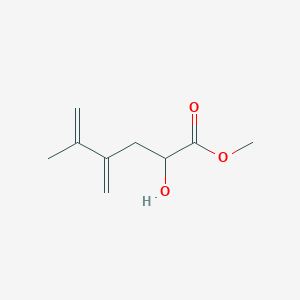
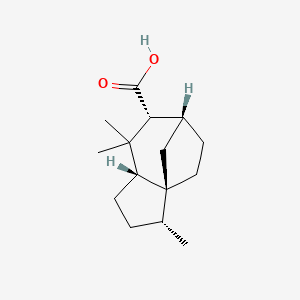
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
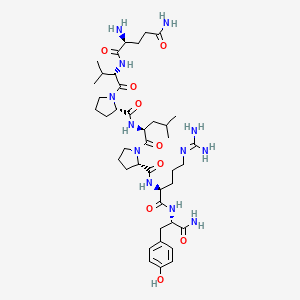
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
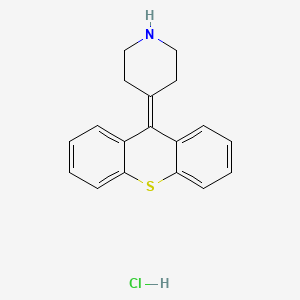
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
